
(2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol: is a chiral compound with a piperidine ring attached to a chlorinated propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol typically involves the reaction of a chlorinated propanol with piperidine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, where the chlorine atom is replaced by the piperidine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in (2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, potentially forming a more saturated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into stereochemistry and molecular recognition.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests it could be a precursor to drugs targeting the central nervous system or other therapeutic areas.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for the creation of various derivatives with specific properties.
Mécanisme D'action
The mechanism by which (2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol exerts its effects depends on its interactions with molecular targets. The piperidine ring can interact with receptors or enzymes, potentially inhibiting or activating specific pathways. The chlorine atom and hydroxyl group also play roles in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
(2S)-1-Chloro-3-(piperidin-1-yl)propan-2-ol: The enantiomer of the compound, differing in its stereochemistry.
1-Chloro-3-(piperidin-1-yl)propan-2-one: A ketone derivative with similar structural features.
1-Chloro-3-(piperidin-1-yl)propan-2-amine: An amine derivative with potential biological activity.
Uniqueness: (2R)-1-Chloro-3-(piperidin-1-yl)propan-2-ol is unique due to its specific stereochemistry, which can influence its biological activity and reactivity. The presence of both a chlorine atom and a piperidine ring provides a versatile platform for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
(2R)-1-chloro-3-piperidin-1-ylpropan-2-ol |
InChI |
InChI=1S/C8H16ClNO/c9-6-8(11)7-10-4-2-1-3-5-10/h8,11H,1-7H2/t8-/m0/s1 |
Clé InChI |
IGMZDGBNMCELOE-QMMMGPOBSA-N |
SMILES isomérique |
C1CCN(CC1)C[C@H](CCl)O |
SMILES canonique |
C1CCN(CC1)CC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


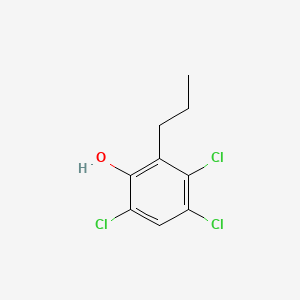
![5-(2-Nitroethyl)-benzo[1,3]dioxole](/img/structure/B13057179.png)
![ethyl N-[(Z)-2-[(4-chlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate](/img/structure/B13057182.png)

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-methylbenzoate](/img/structure/B13057194.png)
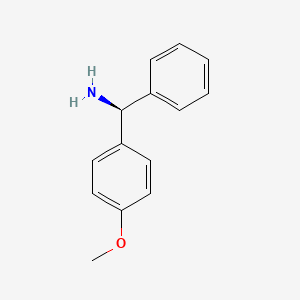

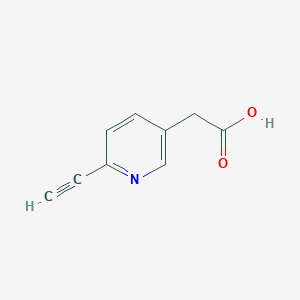
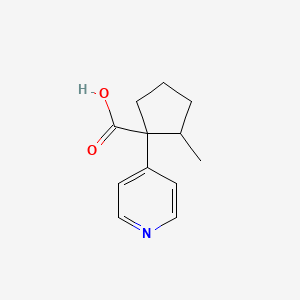


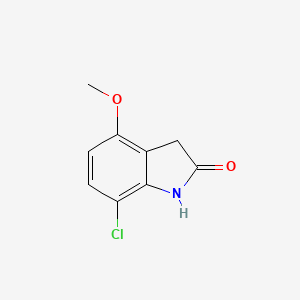

![1,7-Diazaspiro[4.5]decane, 7-methyl-](/img/structure/B13057259.png)
